molecular formula C13H8ClNO5 B5660720 4-(2-chloro-6-nitrophenoxy)benzoic acid

4-(2-chloro-6-nitrophenoxy)benzoic acid

Cat. No.: B5660720
M. Wt: 293.66 g/mol
InChI Key: ODSUSTCBUKQUTJ-UHFFFAOYSA-N
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Description

4-(2-chloro-6-nitrophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H8ClNO5 and its molecular weight is 293.66 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-chloro-6-nitrophenoxy)benzoic acid is 293.0091000 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-chloro-6-nitrophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloro-6-nitrophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloro-6-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-10-2-1-3-11(15(18)19)12(10)20-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSUSTCBUKQUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Diphenyl Ether Herbicide Intermediates and Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diphenyl ether (DPE) herbicides represent a critical class of agrochemicals, renowned for their efficacy in controlling a broad spectrum of weeds. Their mechanism of action, potent at low application rates, targets the enzyme protoporphyrinogen oxidase (PPO), a key component in chlorophyll biosynthesis.[1][2] This inhibition leads to the accumulation of photosensitizing molecules, causing rapid cell membrane disruption and plant death under light conditions.[3][4] This guide provides an in-depth technical examination of the core chemical scaffolds that define DPE herbicides, details the crucial intermediates involved in their synthesis, and outlines the primary synthetic methodologies. It is intended for researchers and professionals in the fields of agrochemical synthesis and drug development, offering field-proven insights into the chemistry that drives this important herbicide class.

Mechanism of Action: The PPO Inhibition Pathway

Diphenyl ether herbicides function by competitively inhibiting protoporphyrinogen oxidase (PPO), the last common enzyme in the biosynthetic pathways of both chlorophyll and heme.[1]

  • Enzyme Blockade : The DPE molecule binds to the active site of the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[1][3]

  • Substrate Accumulation : This blockage causes Protogen IX to accumulate and leak from the plastid into the cytoplasm.[5]

  • Photosensitization : In the cytoplasm, Protogen IX is oxidized non-enzymatically to Proto IX. Proto IX is a powerful photosensitizer.[3]

  • Oxidative Stress : Upon exposure to light, Proto IX interacts with molecular oxygen to generate highly reactive singlet oxygen (¹O₂).[5]

  • Cell Death : Singlet oxygen initiates a cascade of lipid peroxidation, destroying the integrity of cellular membranes. This leads to rapid fluid leakage, tissue desiccation, necrosis, and ultimately, the death of the weed.[2][6]

This light-dependent, contact-type action results in the characteristic rapid "burn-down" effect seen within hours of application.[4]

The Core Diphenyl Ether Scaffold and Structure-Activity Relationships (SAR)

The foundational structure of all DPE herbicides is the diphenyl ether core: two phenyl rings linked by an ether oxygen. The herbicidal activity and selectivity are dictated by the substitution patterns on these rings.

Diagram: General Structure of Diphenyl Ether Herbicides

G cluster_A Ring A (West) cluster_B Ring B (East) A Phenyl Ring A R1 R1 (e.g., Cl, CF3) A->R1 R2 R2 (e.g., Cl, H) A->R2 Ether Ether Linkage -O- A->Ether para-position B Phenyl Ring B R3 R3 (e.g., NO2) B->R3 ortho-position R4 R4 (e.g., COOH, CONHSO2CH3, OEt) B->R4 para-position Ether->B G Phenol Substituted Phenol (Ar-OH) Reaction Reaction Vessel (High Temp, >150°C) Phenol->Reaction Base Base (e.g., K2CO3) Base->Reaction Phenoxide Phenoxide Anion (Ar-O-) ArylHalide Activated Aryl Halide (Ar'-X) ArylHalide->Reaction Catalyst Copper Catalyst (e.g., CuI) Catalyst->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Product Diphenyl Ether Product (Ar-O-Ar') Reaction->Product Workup Workup & Purification (Extraction, Chromatography) Product->Workup Final Pure DPE Herbicide Workup->Final

Caption: A typical workflow for synthesizing a diphenyl ether via the Ullmann condensation.

Case Studies: Synthesis of Prominent DPE Herbicides

Synthesis of Oxyfluorfen

Oxyfluorfen is a selective pre- and post-emergence herbicide. One common industrial synthesis route involves the following key steps. [7][8][9] Protocol: Synthesis of Oxyfluorfen

  • Step 1: Condensation: 3,4-Dichlorobenzotrifluoride is reacted with resorcinol in a polar aprotic solvent like DMSO, often in the presence of a base like potassium hydroxide, to form an intermediate ether. [8]2. Step 2: Nitration: The intermediate from Step 1 is nitrated using a mixture of nitric acid and sulfuric acid. The nitro group is directed to the position ortho to the hydroxyl group on the resorcinol ring due to its activating effect. [7][8]3. Step 3: Ethoxylation (Etherification): The nitrated phenol intermediate is then reacted with an ethylating agent. A common laboratory and industrial method involves treating the intermediate with sodium ethoxide in a suitable solvent like toluene. [10][9]This reaction forms the final ethoxy group, yielding Oxyfluorfen.

  • Purification (Self-Validation): The crude product is isolated, typically by cooling the reaction mixture to induce crystallization. The solid is then filtered, washed (e.g., with water to remove salts), and can be further purified by recrystallization from a solvent like ethanol to achieve high purity (>97%). [9]The final structure and purity are confirmed using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.

Synthesis of Fomesafen

Fomesafen is a post-emergence herbicide used to control broadleaf weeds, particularly in soybeans. [11]Its synthesis is a prime example of building upon an existing DPE scaffold.

Protocol: Synthesis of Fomesafen from Acifluorfen

This synthesis starts with the herbicide Acifluorfen, which is 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.

  • Step 1: Acid Chloride Formation: Acifluorfen is heated under reflux with an excess of thionyl chloride (SOCl₂). [12]This reaction converts the carboxylic acid functional group into a more reactive acid chloride. Excess thionyl chloride is typically removed under vacuum after the reaction is complete. This step is self-validating as the reaction goes to completion and the volatile reagent is easily removed.

  • Step 2: Sulfonamide Formation: The crude acid chloride is dissolved in a dry, basic solvent like pyridine. [12]Methanesulfonamide (CH₃SO₂NH₂) is then added to the solution. The acid chloride reacts with the methanesulfonamide to form the N-(methylsulfonyl)benzamide linkage characteristic of Fomesafen. [11]The reaction is typically stirred at room temperature overnight.

  • Step 3: Workup and Purification (Self-Validation): The pyridine is removed under vacuum. The residue is then treated with dilute hydrochloric acid and extracted with an organic solvent like diethyl ether. The organic layers are combined, washed with water to remove any remaining acid and salts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The resulting crude solid Fomesafen is then purified by recrystallization from a solvent such as isopropanol to yield the final, high-purity product. Purity is confirmed by melting point analysis and spectroscopy.

Conclusion and Future Outlook

The diphenyl ether scaffold remains a cornerstone of modern herbicide design due to its proven efficacy and versatile chemistry. The core synthetic strategies, particularly the Ullmann condensation, are robust and well-understood, allowing for the efficient production of a wide range of analogs. Future research in this area is likely to focus on several key aspects:

  • Novel Scaffolds: Designing new DPE derivatives to overcome emerging weed resistance. [13]This involves exploring bioisosteric replacements for key functional groups and modifying substitution patterns to enhance binding affinity to mutant PPO enzymes. [14]* Greener Synthesis: Developing more environmentally benign synthetic routes that use less hazardous solvents, employ more efficient catalysts, or operate at lower temperatures.

  • Enhanced Selectivity: Fine-tuning the chemical structure to improve crop safety and reduce off-target effects, ensuring that new DPE herbicides can be integrated safely into modern agricultural practices. [15] By understanding the fundamental intermediates and synthetic pathways outlined in this guide, researchers are better equipped to innovate and develop the next generation of diphenyl ether herbicides.

References

  • Recent Advances in the Mode of Action of Diphenyl Ethers and Related Herbicides. (n.d.). De Gruyter.
  • Quantitative Structure Activity Relationship Modeling of Environmentally Important Diphenyl Ether Herbicides Using MLR and PLS. (n.d.). SciSpace.
  • Orr, G. L., & Hess, F. D. (1982). Photosynthesis Involvement in the Mechanism of Action of Diphenyl Ether Herbicides. Plant Physiology, 69(2), 502-507. [Link]

  • Fomesafen. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitors. (n.d.). University of California Agriculture and Natural Resources. Retrieved February 26, 2026, from [Link]

  • Oxyfluorfen (Ref: RH 2915). (2026, February 13). AERU, University of Hertfordshire. [Link]

  • Fomesafen (Ref: PP 021). (2026, February 2). AERU, University of Hertfordshire. [Link]

  • Li, Y., et al. (2014). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. PubMed. [Link]

  • Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201-1207. [Link]

  • Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons. Plant Physiology, 70(1), 74-79. [Link]

  • Yang, L., et al. (2011). Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations. PubMed. [Link]

  • Bietherifying process for synthesizing oxyfluorfen. (n.d.). Google Patents.
  • A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination. (2024, May 29). MDPI. [Link]

  • Protoporphyrinogen oxidase inhibitors discovered by Artificial Intelligence platform. (2022). SciELO. [Link]

  • Herbicide Mode-Of-Action Summary. (n.d.). Purdue Extension. Retrieved February 26, 2026, from [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-341. [Link]

  • PPO Inhibitor (HG 14) Herbicide Injury in Soybean. (2023, September 8). Crop Protection Network. [Link]

  • Process for synthesizing fomesafen through directional nitration. (n.d.). Google Patents.
  • Preparation method for oxyfluorfen. (n.d.). Google Patents.
  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Preparation method of fomesafen. (n.d.). Google Patents.
  • Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. (2020, March 25). PubMed. [Link]

  • Yu, H., et al. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-11726. [Link]

  • Diphenyl Ether From Phenol? (2015, August 4). Sciencemadness.org. [Link]

  • Process for the preparation of diphenyl ethers. (n.d.). Google Patents.
  • Method for preparing diphenyl ether. (n.d.). Google Patents.
  • Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same. (n.d.). Google Patents.
  • Method for preparing oxyfluorfen. (n.d.). Google Patents.
  • Diphenyl ether. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Diphenyl ether compounds useful as herbicides; methods of using them, processes for preparing them, and herbicidal compositions containing them. (n.d.). Google Patents.
  • Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. (2022, January 18). Journal of Agricultural and Food Chemistry. [Link]

Sources

A Technical Guide to Niclosamide (C₁₃H₈Cl₂N₂O₄): Mechanisms, Applications, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Niclosamide, a chlorinated salicylanilide originally approved as an anthelmintic agent, is the subject of intense scientific scrutiny for its broad therapeutic potential far beyond its initial indication. This guide provides a comprehensive technical overview of Niclosamide, addressing its fundamental physicochemical properties, its multifaceted mechanisms of action, and its modern applications in oncology and virology. For the drug development professional, this document critically examines the primary challenge of Niclosamide's poor bioavailability and details advanced formulation strategies, such as amorphous solid dispersions and nanocrystal technology, designed to overcome this hurdle. Complete with detailed experimental protocols and logical diagrams, this guide serves as a vital resource for scientists engaged in the research and development of this promising repurposed molecule.

Section 1: Core Physicochemical and Structural Properties

While the query specified the formula C₁₃H₈ClNO₅, the overwhelmingly relevant, researched, and cited compound within this elemental class for drug development is Niclosamide , with the correct molecular formula C₁₃H₈Cl₂N₂O₄ . This distinction is critical for accurate scientific engagement. Niclosamide is a pale yellow, crystalline solid, and its properties present a classic drug development challenge: high permeability coupled with extremely low aqueous solubility.[1] This profile classifies it as a Biopharmaceutics Classification System (BCS) Class II compound, meaning its dissolution rate is the primary barrier to oral bioavailability.[1]

Understanding these core properties is fundamental to its application. For instance, its poor solubility has historically been an advantage for its use as an anthelmintic, as it allows the drug to remain concentrated in the gastrointestinal tract where the target parasites reside.[1] However, for systemic applications such as oncology or virology, this low solubility is a significant liability that must be addressed through advanced formulation science.[1]

PropertyValueSource(s)
Molecular Formula C₁₃H₈Cl₂N₂O₄[2]
Molecular Weight 327.12 g/mol [2][3]
IUPAC Name 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide[2]
CAS Number 50-65-7[2]
Melting Point 225-230 °C[4]
Aqueous Solubility 5–8 µg/mL at 20 °C[1]
BCS Class Class II[1]
pKa 5.6 to 7.2 (weakly acidic phenolic -OH group)[1]

Section 2: Multifaceted Mechanisms of Action

Niclosamide's therapeutic versatility stems from its ability to modulate multiple, distinct signaling pathways. This polypharmacology makes it a compelling candidate for diseases driven by complex and redundant signaling networks, such as cancer.[5]

Primary Anthelmintic Action: Mitochondrial Uncoupling

The foundational mechanism of Niclosamide is the uncoupling of oxidative phosphorylation in the mitochondria of tapeworms.[3][6] It acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a rapid depletion of the parasite's primary energy source, resulting in paralysis and death.[7]

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain Protons_out H⁺ (Intermembrane Space) ETC->Protons_out H⁺ Pumping ATP_Synthase ATP Synthase Protons_in H⁺ (Mitochondrial Matrix) ATP ATP ATP_Synthase->ATP Protons_out->ATP_Synthase H⁺ Flow Niclosamide Niclosamide Protons_out->Niclosamide Binds H⁺ ADP ADP + Pi Niclosamide->Protons_in Transports H⁺ (Disrupts Gradient)

Mechanism of mitochondrial uncoupling by Niclosamide.
Repurposed Applications: Inhibition of Oncogenic Signaling

In recent years, drug repurposing screens have identified Niclosamide as a potent inhibitor of several key signaling pathways that are frequently dysregulated in cancer.[1][5] This has sparked significant interest in its development as an anti-cancer agent.

Wnt/β-catenin Pathway: The Wnt pathway is crucial for cell proliferation and is aberrantly activated in many cancers, particularly colorectal cancer.[8][9] Niclosamide has been shown to inhibit this pathway by inducing the degradation of the Wnt co-receptor LRP6.[8] This prevents the stabilization and nuclear translocation of β-catenin, thereby blocking the transcription of Wnt target genes like Cyclin D1 and c-Myc, which drive cell proliferation.[4][10][11]

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively active, promotes tumor cell survival, proliferation, and angiogenesis.[12] Niclosamide is a potent inhibitor of STAT3 signaling.[12][13] It suppresses the phosphorylation of STAT3 at Tyr705, which is critical for its activation and nuclear translocation.[14][15] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, making cancer cells more susceptible to apoptosis.[2][14]

cluster_cell Cancer Cell cluster_nucleus Nucleus Wnt Wnt Ligand LRP6 LRP6 Receptor Wnt->LRP6 BetaCatenin β-catenin LRP6->BetaCatenin Stabilizes BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocation TCF_LEF TCF/LEF Proliferation Tumor Proliferation & Survival STAT3 STAT3 pSTAT3 p-STAT3 pSTAT3_n p-STAT3 Dimer pSTAT3->pSTAT3_n Dimerization & Translocation IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates JAK->STAT3 Phosphorylates BetaCatenin_n->Proliferation Gene Transcription TCF_LEF_n TCF/LEF TCF_LEF_n->Proliferation Gene Transcription pSTAT3_n->Proliferation Niclosamide Niclosamide Niclosamide->LRP6 Induces Degradation Niclosamide->pSTAT3 Inhibits Phosphorylation

Niclosamide's dual inhibition of Wnt/β-catenin and STAT3 pathways.
Antiviral Mechanisms

Niclosamide has also demonstrated broad-spectrum antiviral activity, notably against SARS-CoV-2.[16] Its mechanisms are host-directed, making it less susceptible to viral mutations. Key antiviral actions include:

  • Inhibition of Viral Entry: By neutralizing acidic endosomal compartments, Niclosamide can inhibit the pH-dependent entry of many viruses.[16]

  • Autophagy Modulation: It can enhance autophagy through inhibition of S-phase kinase-associated protein 2 (SKP2), which attenuates SARS-CoV-2 replication.[16]

  • Syncytia Formation Blockade: Niclosamide inhibits TMEM16F, a host cell scramblase, which is crucial for the spike protein-mediated cell-to-cell fusion (syncytia) that spreads viral infection.[17]

Section 3: Experimental Protocol: Assessing STAT3 Inhibition

A key application in drug development is verifying target engagement. This protocol outlines a standard Western blot procedure to measure the inhibition of STAT3 phosphorylation in cancer cells following Niclosamide treatment. This self-validating system includes controls to ensure the observed effect is specific to the drug's action on the signaling pathway.

Workflow: Western Blot for p-STAT3 Inhibition

cluster_workflow start 1. Seed Cancer Cells (e.g., DU145, HCT116) in 6-well plates treat 2. Treat with Niclosamide (e.g., 0, 0.5, 1, 2, 5 µM) and Vehicle Control (DMSO) for 24 hours start->treat lyse 3. Lyse Cells & Quantify Protein (BCA Assay) treat->lyse sds 4. SDS-PAGE Separate proteins by size lyse->sds transfer 5. Transfer to PVDF Membrane sds->transfer block 6. Block Membrane (5% BSA or Milk in TBST) transfer->block probe 7. Incubate with Primary Antibodies - Anti-p-STAT3 (Tyr705) - Anti-Total STAT3 - Anti-GAPDH (Loading Control) block->probe wash 8. Wash (TBST) probe->wash secondary 9. Incubate with HRP-conjugated Secondary Ab wash->secondary wash2 10. Wash (TBST) secondary->wash2 detect 11. Detect with ECL Substrate & Image Chemiluminescence wash2->detect analyze 12. Analyze Bands (Densitometry) Normalize p-STAT3 to Total STAT3 & GAPDH detect->analyze

Workflow for assessing Niclosamide's effect on STAT3 phosphorylation.
Detailed Step-by-Step Methodology

Rationale: This protocol is designed to quantitatively assess the dose-dependent effect of Niclosamide on the phosphorylation of STAT3 at its key activating site, Tyr705. Using antibodies for both phosphorylated and total STAT3 allows for normalization, proving that any decrease in the p-STAT3 signal is due to inhibition of phosphorylation, not a general decrease in the STAT3 protein itself. GAPDH serves as a loading control to ensure equal amounts of protein were loaded in each lane.[15][18]

  • Cell Culture and Treatment:

    • Seed prostate (DU145) or colon (HCT116) cancer cells, known to have constitutively active STAT3, in 6-well plates and allow them to adhere overnight.[15]

    • Prepare a stock solution of Niclosamide in DMSO.

    • Treat cells with increasing concentrations of Niclosamide (e.g., 0.5, 1.0, 2.0, 5.0 µM) for 24 hours. Include a vehicle-only control (DMSO at the same final concentration as the highest Niclosamide dose).[15]

  • Protein Extraction and Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of STAT3.

    • Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load samples onto an 8-10% SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

      • Rabbit anti-phospho-STAT3 (Tyr705)

      • Rabbit anti-STAT3

      • Mouse anti-GAPDH

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane for 1 hour at room temperature with HRP-conjugated secondary antibodies (anti-rabbit for STAT3/p-STAT3, anti-mouse for GAPDH).

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Perform densitometry analysis on the resulting bands. Normalize the p-STAT3 band intensity to the total STAT3 band intensity for each sample. Further normalize this ratio to the GAPDH intensity to correct for any loading inaccuracies. A dose-dependent decrease in the normalized p-STAT3 signal indicates successful inhibition by Niclosamide.[18]

Section 4: Drug Development: Overcoming Formulation Challenges

The primary obstacle to repurposing Niclosamide for systemic diseases is its extremely poor aqueous solubility, which leads to low and erratic oral bioavailability.[1][17] Addressing this is the central task for formulation scientists. Simply increasing the dose is not a viable strategy due to potential toxicity and cost. Instead, advanced formulation technologies are required to enhance the dissolution rate and apparent solubility.

Amorphous Solid Dispersions (ASDs)

One of the most successful strategies involves creating amorphous solid dispersions.[10][19] In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP-VA).[16] Because the drug is in a high-energy amorphous state rather than a stable crystalline lattice, less energy is required for it to dissolve, leading to a significant increase in apparent solubility and dissolution rate.[10][19]

  • Causality: By preventing the drug from organizing into a stable crystal lattice, the ASD formulation maintains Niclosamide in a higher energy state. This state is more readily solvated by water, which can lead to a 60-fold increase in apparent solubility and a more than two-fold increase in oral bioavailability in preclinical models.[16]

  • Self-Validation: A successful ASD formulation will show a lack of crystallinity when analyzed by Powder X-ray Diffraction (p-XRD) and will exhibit a single glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC), confirming the uniform dispersion of the drug within the polymer.[5]

Nanocrystal Technology

Another powerful approach is particle size reduction to the nanometer scale.[8] By using techniques like wet media milling, Niclosamide particles can be reduced to a mean size of approximately 200-300 nm.[1][8]

  • Causality: According to the Noyes-Whitney equation, the dissolution rate of a substance is directly proportional to its surface area. Reducing particle size to the nanoscale dramatically increases the surface-area-to-volume ratio, thereby accelerating the dissolution rate.[1]

  • Self-Validation: The success of this method is validated by particle size analysis (e.g., Dynamic Light Scattering), which should confirm a narrow, unimodal size distribution in the target nanometer range. Pharmacokinetic studies in animal models should demonstrate improved plasma concentration-time profiles compared to a simple micronized suspension.[8]

References

  • Jara, M. O., et al. (2021). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. MDPI. Available at: [Link][16][19]

  • Lu, W., et al. (2014). Design and evaluation of injectable niclosamide nanocrystals prepared by wet media milling technique. PubMed. Available at: [Link][1][8]

  • Xu, J., et al. (2020). Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. ACS Infectious Diseases. Available at: [Link][16][20]

  • Jug, M., Laffleur, F., & Millotti, G. (2024). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Dovepress. Available at: [Link][1][10]

  • Pan, J. X., et al. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. PMC. Available at: [Link][5][7]

  • Chen, W., et al. (2011). Antihelminth Compound Niclosamide Downregulates Wnt Signaling and Elicits Antitumor Responses in Tumors with Activating APC Mutations. Cancer Research. Available at: [Link][9][21]

  • Warnken, Z., et al. (2020). Amorphous solid dispersions and the confounding effect of nanoparticles in in vitro dissolution and in vivo testing: Niclosamide as a case study. bioRxiv. Available at: [Link][12]

  • PubChem. Niclosamide. National Center for Biotechnology Information. Available at: [Link]

  • Arend, R. C., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. PMC. Available at: [Link][4][22]

  • Kleszcz, R., et al. (2019). THE EFFECT OF NICLOSAMIDE ON THE HEAD AND NECK CARCINOMA CELLS SURVIVAL AND THE EXPRESSION OF WNT/β-CATENIN SIGNALING AND GLYCO. Biblioteka Nauki. Available at: [Link][17]

  • Fursmidt, R. (2022). Repurposing Niclosamide for COVID-19. Fred Hutch. Available at: [Link][15][17]

  • Li, R., et al. (2014). Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer. Molecular Cancer Therapeutics. Available at: [Link][14]

  • Perpusnas. (2025). Niclosamide: Uses, Benefits, And Scientific Insights. Perpusnas. Available at: [Link]

  • Wei, Z., et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer. Available at: [Link][13]

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters. Available at: [Link][12]

  • Kittirat, A., et al. (2023). Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells. PMC. Available at: [Link][7]

  • Chen, M., et al. (2019). Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis. Frontiers in Pharmacology. Available at: [Link][23]

  • Wei, L., et al. (2013). Inhibition of STAT3 by Niclosamide Synergizes with Erlotinib against Head and Neck Cancer. PLOS One. Available at: [Link][2][24]

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. PMC. Available at: [Link][15]

  • Arend, R. C., et al. (2014). Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer. Gynecologic Oncology. Available at: [Link][20][21]

  • Pediatric Oncall. Niclosamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]

  • Liu, C., et al. (2017). Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer. PMC. Available at: [Link][18][25]

  • Liu, C., et al. (2017). niclosamide inhibition of sTaT3 synergizes with erlotinib in human colon cancer. Dove Medical Press. Available at: [Link][26]

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An In-depth Technical Guide to Nitro-substituted Phenoxybenzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Three Pharmacophores

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic potential is a perpetual endeavor. Nitro-substituted phenoxybenzoic acids represent a compelling class of compounds, strategically integrating three key pharmacophoric units: a benzoic acid moiety, a phenoxy linker, and one or more nitro groups. This unique combination gives rise to a molecular architecture with tunable electronic properties, diverse biological activities, and significant potential in drug discovery.

The benzoic acid group provides a carboxylic acid function, which is a common feature in many drugs, contributing to solubility, and potential for ionic interactions with biological targets. The phenoxy ether linkage offers a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations for optimal target binding. The introduction of the nitro group, a potent electron-withdrawing substituent, profoundly influences the molecule's physicochemical properties, including acidity and reactivity, and is often a key determinant of its biological action.[1][2]

This technical guide provides a comprehensive overview of nitro-substituted phenoxybenzoic acids, from their chemical synthesis and physicochemical properties to their biological activities and potential therapeutic applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

I. Synthesis and Chemical Properties: Building the Core Scaffold

The synthesis of nitro-substituted phenoxybenzoic acids typically involves a multi-step process, with the formation of the diaryl ether bond being the key strategic step. The Ullmann condensation is a classical and widely employed method for this purpose.[3]

The Ullmann Condensation: A Cornerstone of Synthesis

The Ullmann condensation facilitates the coupling of an aryl halide with a phenol in the presence of a copper catalyst to form a diaryl ether.[4][5] In the context of nitro-substituted phenoxybenzoic acids, this reaction typically involves the coupling of a nitro-substituted halobenzoic acid (or its ester) with a phenol, or a halophenol with a nitro-substituted benzoic acid.

The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide can activate the substrate towards nucleophilic aromatic substitution, often leading to higher yields and milder reaction conditions.[6]

A general synthetic workflow for the preparation of a nitro-substituted phenoxybenzoic acid via the Ullmann condensation is depicted below.

G cluster_reactants Reactants cluster_reaction Ullmann Condensation A Nitro-substituted Halobenzoic Acid C Copper Catalyst (e.g., CuI, Cu2O) Base (e.g., K2CO3) High-boiling solvent (e.g., DMF, NMP) A->C B Phenol B->C D Nitro-substituted Phenoxybenzoic Acid C->D

Caption: Generalized workflow for the Ullmann condensation to synthesize nitro-substituted phenoxybenzoic acids.

Step-by-Step Synthesis Protocol (Illustrative Example: 5-Nitro-2-phenoxybenzoic Acid)

This protocol is a generalized representation based on established Ullmann condensation procedures.

  • Reactant Preparation: In a round-bottom flask, combine 2-chloro-5-nitrobenzoic acid (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into an acidic aqueous solution (e.g., 1M HCl). This will protonate the carboxylate and precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Physicochemical Properties: The Influence of the Nitro Group

The position and number of nitro groups on the phenoxybenzoic acid scaffold significantly impact its physicochemical properties.

PropertyInfluence of Nitro GroupRationale
Acidity Increased pKaThe strongly electron-withdrawing nitro group stabilizes the carboxylate anion through inductive and resonance effects, making the carboxylic acid more acidic.[7]
Reactivity Activation to Nucleophilic Aromatic SubstitutionThe nitro group withdraws electron density from the aromatic ring, making it more susceptible to attack by nucleophiles.[6]
Lipophilicity IncreasedThe nitro group generally increases the lipophilicity of a molecule, which can affect its solubility and membrane permeability.
Redox Potential Susceptible to ReductionThe nitro group can be reduced to nitroso, hydroxylamino, and amino groups under biological conditions. This is a key aspect of its mechanism of action in many cases.[8][9]

II. Biological Activities and Mechanisms of Action

Nitro-substituted phenoxybenzoic acids have been explored for a range of biological activities, with their mechanism of action often linked to the unique properties of the nitro group.

Antiviral Activity

A series of 5-nitro-2-phenoxybenzonitriles, which are closely related to the corresponding carboxylic acids, have been synthesized and evaluated as inhibitors of enterovirus replication, particularly coxsackievirus B3 (CVB3).[10] Several of these compounds demonstrated potent antiviral activity at low-micromolar concentrations.[10] This suggests that the 5-nitro-2-phenoxy scaffold is a promising starting point for the development of novel antiviral agents.

Antimicrobial and Antifungal Potential

Nitroaromatic compounds have a long history as antimicrobial agents.[8][9] Their mechanism of action often involves the enzymatic reduction of the nitro group by microbial nitroreductases.[5] This process generates reactive nitrogen species (RNS) that can cause widespread cellular damage to DNA, proteins, and lipids, ultimately leading to cell death.[1][5] While specific studies on the antimicrobial activity of nitro-substituted phenoxybenzoic acids are limited, it is a highly probable area of biological activity for this class of compounds.

G A Nitro-substituted Phenoxybenzoic Acid B Microbial Cell A->B C Nitroreductases B->C D Reactive Nitrogen Species (RNS) C->D Reduction E Cellular Damage (DNA, Proteins, Lipids) D->E F Cell Death E->F

Caption: Proposed mechanism of antimicrobial action for nitro-substituted phenoxybenzoic acids via reductive activation.

Anti-inflammatory and Analgesic Properties

Some nitro-substituted benzoic acid derivatives have shown promise as anti-inflammatory and analgesic agents. For instance, 4-((nitrooxy)methyl)-3-nitrobenzoic acid has been reported to exhibit antinociceptive and anti-inflammatory activities in mice.[11] Its mechanism is associated with the release of nitric oxide (NO), a key signaling molecule in inflammation, and the reduction of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[11] This suggests that nitro-substituted phenoxybenzoic acids could be designed as NO-donating anti-inflammatory drugs.

Enzyme Inhibition

The nitro group can also play a role in enzyme inhibition. For example, 4-nitrobenzoate has been shown to inhibit coenzyme Q biosynthesis by acting as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2).[4] Furthermore, nitroaromatic amino acids have been identified as inhibitors of neuronal nitric oxide synthase (nNOS).[12] In some cases, the nitro group can act as a "masked electrophile," forming a covalent adduct with nucleophilic residues, such as cysteine, in an enzyme's active site.[13]

III. Applications in Drug Discovery and Development

The diverse biological activities of nitro-substituted phenoxybenzoic acids make them attractive scaffolds for drug discovery programs in several therapeutic areas.

  • Antiviral Drug Development: The demonstrated activity against enteroviruses provides a strong rationale for further exploration of this chemical class for the treatment of viral infections.[10]

  • Antimicrobial Drug Discovery: With the rising threat of antimicrobial resistance, the potential for nitro-substituted phenoxybenzoic acids to act as novel antimicrobial agents through reductive activation warrants investigation.[5][8][9]

  • Anti-inflammatory and Analgesic Agents: The ability of some nitroaromatic compounds to act as NO donors or to modulate inflammatory pathways suggests their potential in developing new treatments for inflammatory conditions and pain.[11]

  • Oncology: The bioreductive activation of nitro groups can be exploited for cancer therapy, as the hypoxic environment of solid tumors can selectively activate such compounds.

IV. Experimental Protocols

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Inoculum Preparation: Grow the microbial strain to the logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Microplate Preparation: Serially dilute the test compound in a 96-well microplate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

V. Conclusion and Future Perspectives

Nitro-substituted phenoxybenzoic acids represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. The strategic combination of the benzoic acid, phenoxy, and nitro moieties provides a versatile scaffold for the development of novel therapeutics. Future research should focus on the synthesis and biological evaluation of a broader range of analogues to establish comprehensive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their advancement as clinical candidates. The continued investigation of nitro-substituted phenoxybenzoic acids is poised to yield new insights and potentially new therapies for a variety of diseases.

References

  • Pürstinger, G., De Palma, A. M., Zimmerhofer, G., Huber, S., Ladurner, S., & Neyts, J. (2008). Synthesis and anti-CVB 3 Evaluation of Substituted 5-nitro-2-phenoxybenzonitriles. Bioorganic & Medicinal Chemistry Letters, 18(18), 5123-5125. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Reactions. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • de Oliveira, R. B., de Faria, V. V., de Castro, A. A., de Oliveira, A. C. A., de Almeida, M. V., & de Oliveira, R. B. (2020). Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. Biomedicine & Pharmacotherapy, 133, 110913. [Link]

  • Noriega-Rivera, S., López-López, A., Cuevas-Flores, M. D. R., & Flores-de la Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 725. [Link]

  • Forsman, U., Sjöberg, M., Turunen, M., & Sindelar, P. J. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515-517. [Link]

  • Noriega-Rivera, S., López-López, A., Cuevas-Flores, M. D. R., & Flores-de la Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 725. [Link]

  • de Oliveira, R. B., de Faria, V. V., de Castro, A. A., de Oliveira, A. C. A., de Almeida, M. V., & de Oliveira, R. B. (2021). Electrochemical evidence of nitrate release from the nitrooxy compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid and its antinociceptive and anti-inflammatory activities in mice. Biomedicine & Pharmacotherapy, 133, 110913. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2018). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientia Pharmaceutica, 86(4), 49. [Link]

  • Chen, S., Wang, Y., Li, X., Wang, Y., & Wang, Q. (2019). Identification of fungal enzymes involving 3-phenoxybenzoic acid degradation by using enzymes inhibitors and inducers. MethodsX, 6, 2807-2814. [Link]

  • Noriega-Rivera, S., López-López, A., Cuevas-Flores, M. D. R., & Flores-de la Torre, J. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 725. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

  • Moore, W. M., Webber, R. K., & Fok, K. F. (1995). Nitroaromatic amino acids as inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 5(21), 2491-2494. [Link]

  • Luk, L. Y. P., & Al-Mestarihi, A. (2014). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 9(10), 2261-2266. [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry–A European Journal, 22(42), 14949-14957. [Link]

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Methodological & Application

Topic: Esterification Methods for 4-(2-chloro-6-nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a comprehensive guide to the esterification of 4-(2-chloro-6-nitrophenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The inherent steric hindrance and electronic properties of this substrate present unique challenges for chemical synthesis. This guide details three distinct, robust protocols—Steglich Esterification, Newman-Ketal Acid-Catalyzed Esterification, and methylation via (Trimethylsilyl)diazomethane—offering researchers a selection of methods adaptable to various experimental constraints. Each protocol is accompanied by a detailed explanation of its underlying chemical principles, step-by-step instructions, and guidance on reaction monitoring and purification. A comparative analysis is included to aid in method selection, ensuring optimal outcomes for downstream applications.

Introduction: The Synthetic Challenge

4-(2-chloro-6-nitrophenoxy)benzoic acid is a diaryl ether derivative whose esters are valuable scaffolds in drug discovery and chemical biology. The molecule's structure, however, presents a significant synthetic hurdle. The carboxylic acid moiety is sterically shielded by the bulky 2-chloro-6-nitrophenoxy group. This steric hindrance, coupled with the electron-withdrawing nature of the substituents, renders standard esterification techniques, such as the classic Fischer esterification, often inefficient.[1]

This guide provides validated protocols to overcome these challenges, enabling researchers to efficiently synthesize ester derivatives of this complex carboxylic acid. The selection of a method should be guided by the desired ester, available laboratory reagents, reaction scale, and sensitivity of other functional groups to the reaction conditions.

Strategic Selection of an Esterification Method

Choosing the appropriate esterification strategy is critical for success. The ideal method depends on the specific alcohol to be used, the required reaction scale, and the tolerance for certain reagents or byproducts. Below is a decision-making framework to guide your selection.

MethodSelection start Start: Need to esterify 4-(2-chloro-6-nitrophenoxy)benzoic acid q_ester_type What type of ester is required? start->q_ester_type q_conditions Are mild, neutral conditions essential? q_ester_type->q_conditions Primary or Secondary Alcohol q_reagents Are hazardous reagents (e.g., diazo compounds) permissible with proper precautions? q_ester_type->q_reagents Methyl Ester Only method_steglich Protocol 1: Steglich Esterification q_ester_type->method_steglich Tertiary Alcohol (e.g., t-butyl) q_conditions->method_steglich Yes method_fischer Protocol 2: Newman-Ketal Method (Acid-Catalyzed) q_conditions->method_fischer No, strong acid is acceptable q_reagents->q_conditions No method_tms Protocol 3: (Trimethylsilyl)diazomethane q_reagents->method_tms Yes

Caption: Decision flowchart for selecting an esterification method.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using DCC and DMAP

Principle and Rationale: The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates with acid- or base-sensitive functional groups.[2][3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[1] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then intercepts this intermediate to form an even more reactive acylpyridinium species, which is readily attacked by the alcohol.[1] This catalytic cycle is highly efficient, even for sterically hindered acids and alcohols.[1][4][5]

Steglich_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve carboxylic acid, alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM. cool 2. Cool solution to 0°C in an ice bath. reagents->cool add_dcc 3. Add DCC (1.1 eq) solution in DCM dropwise. cool->add_dcc stir 4. Stir at 0°C for 30 min, then warm to RT. Monitor by TLC. add_dcc->stir filter_dcu 5. Filter off precipitated DCU byproduct. stir->filter_dcu wash 6. Wash filtrate with dilute HCl, NaHCO3, and brine. filter_dcu->wash dry 7. Dry organic layer over Na2SO4, filter, and concentrate. wash->dry purify 8. Purify by column chromatography. dry->purify

Caption: Workflow for the Steglich Esterification protocol.

Materials and Reagents:

  • 4-(2-chloro-6-nitrophenoxy)benzoic acid

  • Alcohol (e.g., ethanol, isopropanol, tert-butanol) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-chloro-6-nitrophenoxy)benzoic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 5-10 minutes.

  • Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove residual DMAP), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield the pure ester.

Safety Note: DCC is a potent allergen and should be handled with gloves in a well-ventilated fume hood.[6]

Protocol 2: Acid-Catalyzed Esterification for Hindered Acids (Newman-Ketal Method)

Principle and Rationale: For exceptionally sterically hindered carboxylic acids where standard Fischer esterification fails, the Newman-Ketal method provides a powerful alternative.[7] The key to this procedure is the initial formation of an acylium ion intermediate by dissolving the carboxylic acid in 100% sulfuric acid.[7] This highly electrophilic species is then rapidly trapped by quenching the solution with an excess of the desired alcohol, driving the reaction towards the ester product. This method circumvents the unfavorable equilibrium of the standard Fischer esterification.[7]

Materials and Reagents:

  • 4-(2-chloro-6-nitrophenoxy)benzoic acid

  • Alcohol (e.g., methanol, ethanol) (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, 100% or fuming)

  • Ice-cold water

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Erlenmeyer flask, Claisen flask (for distillation), ice bath

Procedure:

  • Carefully dissolve the 4-(2-chloro-6-nitrophenoxy)benzoic acid (1.0 eq) in concentrated (100%) sulfuric acid (approx. 7-10 mL per gram of acid) in a glass-stoppered flask. Swirl gently until a homogenous solution is formed.

  • In a separate, larger flask (e.g., a Claisen flask), place a large excess of the cold, absolute alcohol.

  • Slowly and carefully pour the sulfuric acid solution into the cold, stirred alcohol. This step is highly exothermic and should be performed in an ice bath with caution.

  • Allow the mixture to stand for a few minutes. To begin workup, remove most of the excess alcohol under reduced pressure.

  • Add approximately 50 mL of ice-cold water to the residue and again remove the remaining alcohol under reduced pressure.

  • Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude ester, which can be further purified by recrystallization or chromatography.

Safety Note: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a fume hood. Add acid to alcohol/water slowly, never the reverse.

Protocol 3: Methyl Esterification with (Trimethylsilyl)diazomethane

Principle and Rationale: Diazomethane is a highly efficient reagent for converting carboxylic acids to methyl esters under exceptionally mild conditions, with nitrogen gas as the only byproduct.[8][9][10] However, diazomethane itself is a toxic and dangerously explosive gas.[8][9][10] (Trimethylsilyl)diazomethane (TMS-diazomethane) has emerged as a much safer, commercially available alternative that offers similar reactivity for this purpose.[11] The reaction proceeds via protonation of TMS-diazomethane by the carboxylic acid, followed by an Sₙ2 attack of the resulting carboxylate on the methylated diazonium intermediate.[12] This method is chemoselective for acidic protons and avoids harsh conditions entirely.

Materials and Reagents:

  • 4-(2-chloro-6-nitrophenoxy)benzoic acid

  • (Trimethylsilyl)diazomethane solution (e.g., 2.0 M in hexanes or diethyl ether) (1.1-1.2 equivalents)

  • Methanol (for catalysis and quenching)

  • A suitable solvent system (e.g., a mixture of diethyl ether and methanol, or toluene and methanol)

  • Acetic acid (for quenching)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 4-(2-chloro-6-nitrophenoxy)benzoic acid (1.0 eq) in a suitable solvent mixture, such as toluene/methanol (10:1) or diethyl ether/methanol (7:2). The presence of methanol is often catalytic.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the TMS-diazomethane solution (1.1-1.2 eq) dropwise via syringe. A yellow color may persist, and evolution of nitrogen gas should be observed.

  • Stir the reaction at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Once the starting material is consumed, cautiously quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • The reaction mixture can then be concentrated under reduced pressure.

  • The residue can be taken up in a solvent like ethyl acetate and washed with water and brine to remove salts.

  • After drying and concentrating the organic layer, the methyl ester is often obtained in high purity. If necessary, it can be further purified by column chromatography or recrystallization.

Safety Note: TMS-diazomethane is still toxic and must be handled with care in a well-ventilated fume hood.[11] Avoid contact with skin and inhalation. Ensure the reaction vessel is not sealed to prevent pressure buildup from the nitrogen gas produced.[12]

Comparative Summary of Methods

ParameterProtocol 1: Steglich EsterificationProtocol 2: Newman-Ketal MethodProtocol 3: TMS-Diazomethane
Conditions Mild, neutral, room temperatureStrongly acidic, exothermicVery mild, neutral, 0°C to RT
Alcohol Scope Broad (Primary, Secondary, Tertiary)[1]Primary, SecondaryMethyl esters only
Key Reagents DCC, DMAPConcentrated H₂SO₄(CH₃)₃SiCHN₂
Byproducts Dicyclohexylurea (DCU)WaterN₂, Tetramethylsilane derivatives
Workup Complexity Moderate (filtration of DCU, washes)Moderate (neutralization, extraction)Simple (quench, evaporation)
Safety Concerns DCC is a potent sensitizer.[6]Highly corrosive H₂SO₄.TMS-diazomethane is toxic.[11]
Typical Yields Good to ExcellentGood to Excellent[7]Excellent[11]

Conclusion

The esterification of the sterically demanding 4-(2-chloro-6-nitrophenoxy)benzoic acid can be accomplished efficiently using several methods. For general-purpose synthesis with a range of alcohols, the Steglich Esterification offers a mild and reliable route. When strong acidic conditions are tolerable and a simple alcohol is used, the Newman-Ketal method provides a robust, high-yielding alternative specifically designed for hindered substrates. For the specific and clean synthesis of the methyl ester, TMS-diazomethane is unparalleled in its efficiency and mildness, provided the appropriate safety precautions are observed. The choice of protocol should be tailored to the specific synthetic goal and laboratory capabilities, with each method offering a viable pathway to the desired ester products.

References

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  • Katritzky, A. R., et al. (2019). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC. Available at: [Link]

  • Gong, X., et al. (2016). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate. RSC Publishing. Available at: [Link]

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  • JoVE. (2025). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. JoVE. Available at: [Link]

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  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]

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  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Available at: [Link]

  • Furrow, M. E., et al. (2015). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ. The Journal of Organic Chemistry. Available at: [Link]

  • Khalafi-Nezhad, A., et al. (2005). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Mal, D., & Ray, S. (2008). DBU-CH3I, a Potential Substitute for CH2N2 in the Preparation of Methyl Esters and Methyl Ethers. Synthetic Communications. Available at: [Link]

  • Chakraborti, A. K., et al. (2004). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Available at: [Link]

  • Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Wikipedia. Available at: [Link]

  • SynArchive. (n.d.). Steglich Esterification. SynArchive. Available at: [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

  • Lee, S. H., et al. (2004). A facile synthesis of 3-alkyl-5-aryl-1,3,4-oxadiazol-2(3H)-ones from the reaction of carboxylic acids with Mitsunobu reagents. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification Procedure. UCI Department of Chemistry. Available at: [Link]

  • NPTEL. (n.d.). Synthesis of Esters. NPTEL Archive. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Dutta, M. P., & Sarma, D. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Google Patents. (2019). Method for preparing benzoic acid esters. Google Patents.
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Application Note: Optimization of Recrystallization Solvents for Nitro-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of nitro-substituted benzoic acids (NBAs) via recrystallization is a critical unit operation in organic synthesis and pharmaceutical drug development. Due to the highly polar, strongly electron-withdrawing nature of the nitro group (-NO₂) combined with the hydrogen-bonding capabilities of the carboxylic acid (-COOH) moiety, NBAs present unique thermodynamic challenges. This application note provides an authoritative, self-validating framework for selecting optimal solvent systems, understanding the causality behind solubility profiles, and executing high-yield recrystallization protocols.

Mechanistic Insights: The Role of Isomerism and The Ortho Effect

When designing a recrystallization system, one must account for the specific positional isomer (ortho, meta, or para) of the nitrobenzoic acid, as this dictates crystal lattice energy and solvent-solute interactions.

The ortho effect is particularly pronounced in 2-nitrobenzoic acid. The close spatial proximity of the carboxylic acid and nitro functional groups facilitates strong intramolecular hydrogen bonding. Consequently, the molecule's ability to engage in intermolecular hydrogen bonding with polar solvents (such as water) is severely restricted[1]. This mechanistic reality dictates that 2-nitrobenzoic acid exhibits significantly lower aqueous solubility compared to its 3-nitro and 4-nitro counterparts, fundamentally altering the baseline requirements for its solvent system[1].

OrthoEffect Node1 2-Nitrobenzoic Acid (Ortho Isomer) Node2 Intramolecular Hydrogen Bonding Node1->Node2 Node3 Reduced Intermolecular H-bonding with Water Node2->Node3 Node4 Lower Aqueous Solubility (Compared to 4-isomer) Node3->Node4

Causality of reduced aqueous solubility in 2-nitrobenzoic acid due to the ortho effect.

Thermodynamic Data & Solvent Selection

An ideal recrystallization solvent must demonstrate a steep solubility curve: dissolving minimal solute at room temperature while achieving high solubility at its boiling point. Recent thermodynamic evaluations of 3-nitrobenzoic acid across various pure solvents reveal that solubility generally follows the order: Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Dichloromethane > Toluene > Water [2].

Quantitative Solubility Profile of 3-Nitrobenzoic Acid

The following table summarizes the solubility of 3-nitrobenzoic acid in key solvents across a temperature gradient, providing a quantitative basis for solvent selection[3].

SolventSolubility at 273.15 K (mol/L)Solubility at 293.15 K (mol/L)Solubility at 303.15 K (mol/L)Suitability for Recrystallization
Methanol 0.16383.18123.6060Poor (Solubility too high at low temps)
Ethanol 0.03401.5018> 3.0000Excellent (Steep thermal gradient)
Ethyl Acetate 1.61101.9740-Poor (Flat thermal gradient)
Acetonitrile 0.68470.9474-Moderate (Requires anti-solvent)
Water 0.00190.0042-Excellent Anti-Solvent

Data adapted from experimental solubility determinations[3].

Causality in Solvent Design: Pure methanol dissolves too much NBA at low temperatures, leading to poor recovery yields. Conversely, water dissolves almost nothing at room temperature but allows for moderate dissolution at 100 °C. Therefore, Ethanol/Water binary mixtures are the gold standard for 4-nitrobenzoic and 3-nitrobenzoic acids[4]. Ethanol acts as the primary "good solvent" to disrupt the crystal lattice at elevated temperatures, while water acts as the "anti-solvent" to aggressively drive supersaturation and crystallization upon cooling[4].

Experimental Workflows

Workflow Start Crude Nitrobenzoic Acid Screening Solvent Screening (Evaluate RT vs. Boiling) Start->Screening Dissolution Hot Dissolution (Add minimum boiling solvent) Screening->Dissolution Charcoal Decolorization (Add activated charcoal) Dissolution->Charcoal If colored impurities present HotFilter Hot Filtration (Remove insoluble impurities) Dissolution->HotFilter If solution is clear Charcoal->HotFilter Cooling Controlled Cooling (Ambient, then ice bath) HotFilter->Cooling Filtration Vacuum Filtration (Collect pure crystals) Cooling->Filtration Washing Washing (Cold solvent rinse) Filtration->Washing Drying Vacuum Drying (Yield final product) Washing->Drying

Workflow for the recrystallization of nitro-substituted benzoic acids.

Detailed Experimental Protocols

Protocol A: Self-Validating Micro-Scale Solvent Screening

Before committing the bulk crude product to a solvent system, a self-validating micro-screen ensures thermodynamic compatibility.

  • Preparation: Weigh 50 mg of crude nitrobenzoic acid into five separate 10 mL test tubes.

  • Cold Test: Add 1 mL of candidate solvent (e.g., Ethanol, Water, Ethyl Acetate, Toluene, Acetonitrile) to each tube. Agitate for 1 minute.

    • Validation Check: If the solid dissolves completely at room temperature, the solvent is rejected (it will preclude crystal recovery).

  • Hot Test: For tubes where the solid remains undissolved, place them in a hot water bath (or sand bath) set to the solvent's boiling point.

    • Validation Check: If the solid does not dissolve at boiling, the solvent is rejected (it cannot disrupt the lattice).

  • Cooling Test: Remove successful tubes from the heat and allow them to cool slowly to room temperature, followed by an ice bath.

    • Validation Check: The tube that yields the highest volume of distinct, well-formed crystals dictates the optimal solvent.

Protocol B: Optimized Recrystallization of 4-Nitrobenzoic Acid (Ethanol/Water)

This protocol utilizes a binary solvent system to maximize purity and yield[4].

  • Hot Dissolution: Place the crude 4-nitrobenzoic acid in an Erlenmeyer flask. Add a minimum volume of boiling ethanol just until the solid dissolves completely. Keep the flask on a hot plate to maintain temperature.

  • Decolorization (Optional): If the solution exhibits a yellowish tint (indicative of oxidation byproducts), add a small spatula tip of activated charcoal. Boil for 2-3 minutes[4].

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper (or a Celite pad if charcoal was used) into a pre-warmed receiving flask to remove insoluble impurities.

  • Anti-Solvent Addition: While maintaining the filtrate at a near-boil, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). Add 1-2 drops of hot ethanol to just clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality Note: Rapid cooling traps impurities in the crystal lattice (co-precipitation); slow cooling ensures thermodynamic exclusion of impurities[3].

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for 15 minutes to depress solubility and maximize yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol/water (1:1) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at 50 °C to constant weight.

Troubleshooting & Causality (Expertise & Experience)

ObservationMechanistic CausalityCorrective Action
"Oiling Out" (Liquid-liquid phase separation)The melting point of the crude mixture is lower than the temperature at which the solution becomes saturated. The solute separates as an oil rather than a crystal lattice.Reheat the mixture until homogeneous, then add more anti-solvent (water) or allow the solution to cool slightly before adding the anti-solvent.
Low Recovery Yield An excessive volume of the "good solvent" (ethanol) was used during the initial dissolution phase, shifting the equilibrium toward the dissolved state even at low temperatures.Evaporate 30-50% of the solvent under reduced pressure, then repeat the cooling process. Always add hot solvent incrementally.
Yellowish Final Crystals Colored, highly conjugated byproducts from the initial nitration or oxidation synthesis steps co-crystallized with the product[4].Re-dissolve the crystals in the hot solvent system and perform a rigorous activated charcoal treatment followed by hot filtration[4].

References

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids | Source: ResearchGate | 2

  • 3-Chloro-5-nitrobenzoic acid - Chemical and Physical Properties | Source: Benchchem | 3

  • Understanding Advanced Chemistry Through Problem Solving: The Learner's Approach | Source: Dokumen | 1

  • Sodium 4-nitrobenzoate - Recrystallization and Purification | Source: Benchchem | 4

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-6-nitrophenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-chloro-6-nitrophenoxy scaffold is a critical pharmacophore and a versatile building block in the development of novel therapeutic agents and advanced materials. The strategic placement of the chloro and nitro substituents on the phenoxy ring creates a unique electronic environment that is instrumental for molecular recognition and reactivity. The electron-withdrawing nature of the nitro group, positioned ortho to the ether linkage, significantly influences the physicochemical properties of the molecule, including its acidity and reactivity in nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the principal synthetic routes to access 2-chloro-6-nitrophenoxy derivatives, offering detailed protocols and expert insights for researchers in drug discovery and chemical development.

Strategic Approaches to Synthesis

The synthesis of 2-chloro-6-nitrophenoxy derivatives can be broadly categorized into three primary strategies, each with its own set of advantages and substrate scope considerations:

  • Williamson Ether Synthesis: A classic and reliable method for forming the ether linkage by reacting the 2-chloro-6-nitrophenoxide anion with an electrophile, typically an alkyl or acyl halide.

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction ideal for the synthesis of diaryl ether derivatives, connecting 2-chloro-6-nitrophenol with an aryl halide.

  • Nucleophilic Aromatic Substitution (SNAr): This approach utilizes an activated aryl halide, such as 1,2-dichloro-3-nitrobenzene, and an alcohol nucleophile to form the desired ether.

This document will dissect each of these methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide via an S(_N)2 reaction.[1][2] In the context of 2-chloro-6-nitrophenoxy derivatives, this method involves the deprotonation of 2-chloro-6-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile.

Causality and Experimental Choices

A critical consideration is the reduced nucleophilicity of the 2-chloro-6-nitrophenoxide. The potent electron-withdrawing effect of the ortho-nitro group delocalizes the negative charge of the phenoxide, diminishing its nucleophilic strength.[3] To overcome this, several strategies can be employed:

  • Choice of Base: While strong bases like sodium hydride (NaH) can be used to ensure complete deprotonation, milder bases like potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) are often sufficient and can be more practical for larger-scale synthesis.[4] The use of K(_2)CO(_3) has the added benefit of producing potassium hydrogen carbonate as a byproduct, which helps to maintain anhydrous conditions.[3]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (CH(_3)CN) or dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thereby enhancing its reactivity.

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or when dealing with solid bases, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium iodide), can be highly effective. The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction.[3][5]

Experimental Protocol 1A: Synthesis of Ethyl 2-(2-chloro-6-nitrophenoxy)acetate

This protocol details the synthesis of a functionalized derivative, demonstrating the introduction of an ester moiety.

Materials:

  • 2-Chloro-6-nitrophenol

  • Ethyl bromoacetate

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • Acetonitrile (CH(_3)CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

Procedure:

  • To a dry 100 mL round-bottom flask, add 2-chloro-6-nitrophenol (1.0 eq., e.g., 1.74 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol).[4]

  • Add 40 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 eq., e.g., 1.34 mL, 12 mmol) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.[4]

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-(2-chloro-6-nitrophenoxy)acetate.

Data Presentation: Williamson Ether Synthesis
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl BromoacetateK(_2)CO(_3)AcetonitrileReflux6-8>85 (expected)
2Benzyl BromideCs(_2)CO(_3)DMF604>90 (expected)
3ChloroacetoneK(_2)CO(_3) / TBABAcetone505~95[3]
4Methyl IodideNaHTHF0 to RT4>90 (expected)[4]
Visualization: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Phenoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup & Purification Phenol 2-Chloro-6-nitrophenol Mix1 Mix & Stir Phenol->Mix1 Base Base (e.g., K₂CO₃) Base->Mix1 Solvent_Prep Solvent (e.g., CH₃CN) Solvent_Prep->Mix1 Phenoxide 2-Chloro-6-nitrophenoxide Anion Reaction_Vessel Reaction at Elevated Temp. Phenoxide->Reaction_Vessel Nucleophilic Attack Mix1->Phenoxide Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Filter Filter Reaction_Vessel->Filter Concentrate Concentrate Filter->Concentrate Extract Extract & Wash Concentrate->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Method 2: Ullmann Condensation

For the synthesis of diaryl ethers, the Ullmann condensation is a powerful and well-established method.[6] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[7] In this context, 2-chloro-6-nitrophenol can be coupled with various aryl halides to generate a diverse library of 2-chloro-6-nitrophenoxy-aryl derivatives.

Causality and Experimental Choices

The classical Ullmann reaction often requires harsh conditions, including high temperatures (often >200°C) and stoichiometric amounts of copper powder.[8][9] Modern advancements have introduced milder conditions through the use of soluble copper salts (e.g., CuI, CuCl) and ligands that facilitate the catalytic cycle.

  • Catalyst System: While copper powder or copper bronze can be used, catalytic systems comprising a copper(I) salt and a ligand (e.g., phenanthroline, N,N-dimethylglycine) are generally more efficient and allow for lower reaction temperatures.

  • Base and Solvent: A strong base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol. High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine are typically used to facilitate the reaction at elevated temperatures.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[6] The presence of electron-withdrawing groups on the aryl halide can accelerate the reaction.

Experimental Protocol 2A: Synthesis of 2-Chloro-6-nitrophenoxybenzene

This protocol describes a representative Ullmann condensation to form the parent diaryl ether.

Materials:

  • 2-Chloro-6-nitrophenol

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs(_2)CO(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-nitrophenol (1.0 eq., e.g., 1.74 g, 10 mmol), cesium carbonate (2.0 eq., e.g., 6.52 g, 20 mmol), copper(I) iodide (0.1 eq., e.g., 190 mg, 1 mmol), and 1,10-phenanthroline (0.2 eq., e.g., 360 mg, 2 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (20 mL) and iodobenzene (1.2 eq., e.g., 1.34 mL, 12 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110-120°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford 2-chloro-6-nitrophenoxybenzene.

Data Presentation: Ullmann Condensation
EntryAryl HalideCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1IodobenzeneCuI / PhenanthrolineCs(_2)CO(_3)DMF110-120Moderate to Good
24-BromotolueneCu PowderK(_2)CO(_3)PyridineRefluxModerate
32-Nitrophenyl ChlorideCu-Bronze AlloyK(_2)CO(_3)Nitrobenzene180-200Moderate[8]
Visualization: Ullmann Condensation Mechanism

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Intermediate1 [Ar'-O-Cu(I)] Complex CuI->Intermediate1 + Ar'-O⁻ Phenoxide Ar'-O⁻ (Phenoxide) Ar_X Ar-X (Aryl Halide) Intermediate2 [Ar'-O-Cu(III)-Ar(X)] Complex Intermediate1->Intermediate2 + Ar-X (Oxidative Addition) Intermediate2->CuI Reductive Elimination Product Ar-O-Ar' (Diaryl Ether) Intermediate2->Product SNAr_Mechanism Start Activated Aryl Halide (e.g., 1,2-dichloro-3-nitrobenzene) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Nucleophile Nucleophile (e.g., CH₃O⁻) Nucleophile->Meisenheimer Step 1: Addition Product Substituted Product Meisenheimer->Product Step 2: Elimination Leaving_Group Leaving Group (Cl⁻) Meisenheimer->Leaving_Group

Sources

Troubleshooting & Optimization

Technical Support Center: Ullmann Ether Synthesis of Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource center for the Ullmann ether synthesis of benzoic acids. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize this powerful yet often challenging C-O cross-coupling reaction. Here, we move beyond simple protocols to explore the underlying principles governing success, providing you with the expert insights needed to troubleshoot and enhance your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the critical parameters in the Ullmann etherification of benzoic acids.

Q1: What is the generally accepted mechanism for the Ullmann ether synthesis, and what are the rate-limiting steps?

The modern Ullmann-type reaction is a copper-catalyzed nucleophilic substitution.[1][2] The catalytic cycle is generally understood to involve the following key steps:

  • Formation of the Active Catalyst: A Cu(I) species is typically the active catalyst.[3] If you start with a Cu(0) or Cu(II) source, it must be converted to Cu(I) in situ.

  • Nucleophile Coordination: The deprotonated benzoic acid (a carboxylate) coordinates to the Cu(I) center, displacing a ligand or counter-ion to form a copper carboxylate intermediate.

  • Oxidative Addition or Metathesis: The aryl halide reacts with the copper carboxylate complex. The exact mechanism here is debated and can be substrate-dependent, but it leads to the formation of a transient Cu(III) species or proceeds through a net metathesis.[1][4] This step is often considered rate-limiting.

  • Reductive Elimination: The final C-O bond is formed as the aryl group and the carboxylate reductively eliminate from the copper center, yielding the desired aryl benzoate product and regenerating the active Cu(I) catalyst.

Q2: My yields are consistently low or irreproducible. What are the most critical variables I should investigate first?

Low and erratic yields in Ullmann reactions are common but can usually be traced back to a few critical parameters.[5] Prioritize your optimization efforts in this order:

  • Catalyst & Ligand System: The choice of copper source and, more importantly, the ligand, is paramount. Modern protocols use ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3][6]

  • Base: The base is not just for deprotonating the benzoic acid; it plays a crucial role in the catalytic cycle.[7][8] Its strength, solubility, and nature can dramatically impact the outcome.

  • Solvent and Temperature: These factors are interlinked. The solvent must be appropriate for the temperature required and capable of solubilizing the reactants and catalyst complex. Traditional high temperatures (>200 °C) are often no longer necessary with modern ligand systems.[4][6]

  • Inert Atmosphere and Reagent Purity: Copper catalysts, especially Cu(I), are sensitive to oxidation.[3] The presence of water or other protic impurities can lead to unwanted side reactions, such as the reduction of the aryl halide.[3][9]

Q3: Can I run this reaction at lower temperatures to avoid decomposition of my sensitive substrates?

Absolutely. The historical requirement for very high temperatures (>200 °C) was due to the use of stoichiometric, poorly activated copper metal.[4][10] The development of soluble copper catalysts paired with specific ligands has dramatically lowered the required temperature, often to the 40–120 °C range.[3][6] Ligands like amino acids (e.g., L-proline, N-methylglycine), 1,10-phenanthroline, and various diamines stabilize the copper intermediates, accelerating the key steps of the catalytic cycle and enabling milder conditions.[3][11][12]

Section 2: Detailed Troubleshooting Guide

This guide is structured by common experimental problems. For each issue, we diagnose the potential causes and provide actionable solutions.

Problem A: Low or No Conversion of Starting Material

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted aryl halide and/or benzoic acid, even after prolonged reaction times.

Potential Causes & Solutions

Potential Cause Scientific Rationale Recommended Actionable Solutions
Inactive Catalyst The active catalytic species is Cu(I). Your copper source (Cu(0) or Cu(II)) may not be efficiently generating Cu(I) under the reaction conditions, or your Cu(I) salt may have oxidized upon storage.[3]1. Use a fresh, high-purity Cu(I) salt like CuI, CuBr, or Cu₂O.[3][13] 2. Consider adding a mild reducing agent if starting with Cu(II) to facilitate in situ generation of Cu(I). 3. Ensure your reaction is conducted under a rigorously inert atmosphere (N₂ or Ar) to prevent oxidation.[3]
Inappropriate Ligand The ligand's role is to stabilize the copper catalyst, increase its solubility, and facilitate oxidative addition and reductive elimination. A poor ligand-substrate match will result in a sluggish or stalled reaction.[1][3]1. Screen a panel of ligands. For O-arylation, common classes include amino acids (L-proline), diamines (N,N'-dimethylethylenediamine), and phenanthrolines.[3][12] 2. For sterically hindered substrates, consider bulky ligands. For electron-rich substrates, N-methylated amino acids can be effective.[3]
Suboptimal Base The base must be strong enough to deprotonate the benzoic acid (pKa ~4.2) but not so strong that it causes substrate degradation or unwanted side reactions. The base's cation and solubility also influence reactivity.[7][8]1. Screen common inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] Cs₂CO₃ is often effective due to the high solubility of its salts. 2. Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity.
Reaction Temperature Too Low While modern methods are milder, every catalytic system has a minimum activation energy threshold. The reaction may simply be too slow at your current temperature.1. If using a modern ligand system, start in the 80-120 °C range.[3] 2. If no conversion is observed, incrementally increase the temperature by 10-20 °C and monitor the progress.
Problem B: Formation of Significant Side Products

Symptom: The desired product is formed, but the crude mixture is contaminated with significant byproducts such as reduced aryl halide (dehalogenation), biaryl ether (from phenol), or decarboxylated starting material.

Potential Causes & Solutions

Side Product Potential Cause Recommended Actionable Solutions
Reduced Aryl Halide (Ar-H) Protic impurities (e.g., water) can protonate intermediate species, leading to reductive dehalogenation.1. Rigorously dry all glassware in an oven. 2. Use anhydrous solvents and reagents. Ensure the base is anhydrous.[3] 3. Perform the reaction under a strict inert atmosphere.
Biaryl Ether (Ar-O-Ar) This can occur if the benzoic acid starting material undergoes decarboxylation to form a phenol, which then participates in a faster Ullmann etherification. This is more common at very high temperatures.1. Lower the reaction temperature. This is the most effective way to suppress decarboxylation. 2. Screen different ligands and bases that may allow the reaction to proceed efficiently at a lower temperature.[6]
Homocoupling of Aryl Halide (Ar-Ar) This side reaction, forming a biaryl, is a competing pathway in Ullmann chemistry, especially at high temperatures or with very active catalysts.[14][15]1. Lower the reaction temperature. 2. Ensure the benzoic acid is added and deprotonated effectively, as its presence favors the cross-coupling pathway. 3. Decrease the catalyst loading; sometimes as little as 1-5 mol% is sufficient.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Ullmann ether synthesis.

G start_node Start: Low Yield decision_node1 Main issue? start_node->decision_node1 Analyze Crude Reaction decision_node decision_node process_node process_node end_node Improved Yield process_node1 1. Verify Catalyst Activity (Fresh CuI) 2. Screen Ligands (Proline, DMEDA) 3. Screen Bases (K3PO4, Cs2CO3) decision_node1->process_node1 No Conversion process_node2 1. Lower Temperature (by 20°C) 2. Ensure Anhydrous Conditions 3. Check for Decarboxylation decision_node1->process_node2 Side Products decision_node2 Yield Improved? process_node1->decision_node2 Re-run Reaction decision_node2->end_node Yes process_node3 Change Solvent (e.g., DMF to Dioxane) Re-evaluate Substrate Reactivity decision_node2->process_node3 No process_node2->decision_node2 Re-run Reaction process_node3->decision_node2

Caption: A logical workflow for troubleshooting Ullmann ether synthesis.

Section 3: Optimized Protocols & Methodologies

Below are two representative protocols: a classic ligand-assisted method and a general screening protocol for optimization.

Protocol 1: L-Proline-Assisted Synthesis of an Aryl Benzoate

This protocol is a robust starting point for many substrate combinations, utilizing an inexpensive and effective amino acid ligand.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the benzoic acid (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMSO or DMF (3-5 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate any unreacted benzoic acid. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for a ligand-assisted Ullmann ether synthesis.

Catalytic_Cycle CuIX L-Cu(I)-X CuBenzoate L-Cu(I)-OOCR' CuIX->CuBenzoate Nucleophile Exchange CuIII [L-Cu(III)(Ar)(OOCR')X] CuBenzoate->CuIII Oxidative Addition CuIII->CuIX Reductive Elimination Product Ar-OOCR' CuIII->Product ArX Ar-X ArX->CuBenzoate BenzoicAcid R'COOH + Base BenzoicAcid->CuBenzoate

Caption: Catalytic cycle for ligand-assisted Ullmann C-O coupling.

Section 4: References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions. Retrieved from

  • Wikipedia. (2024). Ullmann condensation. Retrieved from

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from

  • sathee jee. (n.d.). Chemistry Ullmann Reaction. Retrieved from

  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. Retrieved from

  • Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from

  • Wikipedia. (2024). Ullmann reaction. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction. Retrieved from

  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from

  • ResearchGate. (2010). (PDF) The Mechanism of the Modified Ullmann Reaction. Retrieved from

  • PMC. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from

  • ACS Catalysis. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from

  • Hartwig, J. F. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. Retrieved from

  • University of Michigan. (2010). Aryl ether synthesis via low-cost Ullmann coupling systems. Retrieved from

  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Steps & Applications. Retrieved from

  • Macmillan Group. (n.d.). Ligand-to-Copper Charge Transfer: A General Catalytic Approach to Aromatic Decarboxylative Functionalization. Retrieved from

  • Slideshare. (n.d.). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION | PDF. Retrieved from

  • ResearchGate. (2025). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF. Retrieved from

  • PMC. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from

  • PMC. (n.d.). Diamine Ligands in Copper-Catalyzed Reactions. Retrieved from

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from

  • RSC Publishing. (n.d.). Ligand-free Cu-catalyzed O-arylation of aliphatic diols. Retrieved from

  • Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions. Retrieved from

Sources

Purification of 4-(2-chloro-6-nitrophenoxy)benzoic acid from starting phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Knowledge Base for the synthesis and purification of 4-(2-chloro-6-nitrophenoxy)benzoic acid . This guide is designed for process chemists and drug development professionals scaling up Nucleophilic Aromatic Substitution (SNAr) workflows.

Synthesizing this specific diaryl ether—typically via the coupling of 2-chloro-6-nitrophenol and 4-fluorobenzoic acid (or 4-hydroxybenzoic acid and 1,2-dichloro-3-nitrobenzene)—presents unique downstream processing challenges. Because both the starting materials and the target product contain acidic protons with overlapping pKa values, standard acid-base extraction protocols often fail, leading to co-precipitation and compromised purity.

Part 1: Physicochemical Profiling & Separation Logic

To design a self-validating purification system, we must first analyze the physicochemical properties of the reaction matrix. The table below illustrates why standard weak-base extractions (like NaHCO3) fail to separate the product from the starting phenol.

CompoundRole in SNArpKaLogP (approx.)Solubility Profile
4-(2-chloro-6-nitrophenoxy)benzoic acid Target Product~4.03.5Soluble in hot AcOH, EtOAc. Insoluble in H2O (pH < 3).
2-chloro-6-nitrophenol Starting Phenol5.42.1Soluble in EtOH, DCM, basic H2O (pH > 6).
4-fluorobenzoic acid Starting Electrophile4.11.5Soluble in hot H2O, basic H2O.

Data Interpretation: The highly depressed pKa of 2-chloro-6-nitrophenol (5.4)—driven by the electron-withdrawing ortho-chloro and ortho-nitro groups—means it will deprotonate and partition into the aqueous layer alongside your benzoic acid product (pKa ~4.0) at pH 8.3 [1]. Therefore, separation must rely on differential solubility and thermodynamic crystallization rather than simple pH gradients.

Part 2: Troubleshooting Guides & FAQs

Q: Why does standard aqueous bicarbonate extraction fail to separate my product from unreacted 2-chloro-6-nitrophenol? A: This is a classic pKa overlap issue. At the pH of a saturated sodium bicarbonate solution (~8.3), both the carboxylic acid of your product and the highly acidic phenol of 2-chloro-6-nitrophenol are fully deprotonated. Both will form water-soluble sodium salts. Solution: Abandon basic extraction. Instead, utilize an acidic quench (pH 1) to precipitate all organics, followed by a hot water trituration and recrystallization from a solvent where the phenol remains soluble at low temperatures (e.g., glacial acetic acid).

Q: I am seeing a persistent intense yellow tint in my final filtered powder. How do I remove it? A: 2-chloro-6-nitrophenol is intensely yellow and highly prone to co-precipitating and becoming trapped within the crystal lattice of the diaryl ether during the acidic quench. Solution: Perform a hot water trituration. As validated in scalable diaryl ether syntheses [2], boiling water selectively dissolves polar impurities and unreacted 4-fluorobenzoic acid without dissolving the highly lipophilic diaryl ether. Follow this with recrystallization to exclude the yellow phenol from the final lattice.

Q: My NMR shows residual DMF/DMSO even after extended high-vacuum drying. How can I clear this? A: Diaryl ethers with carboxylic acid moieties readily form stable solvates with polar aprotic solvents like DMF or DMSO. Simple vacuum drying is thermodynamically insufficient to break these bonds. Solution: Reslurrying the crude filter cake in hot water (80°C) for 30 minutes provides the activation energy needed to break the solvate, allowing the DMF to partition into the aqueous phase before hot filtration.

Q: I am observing a side product with a higher Rf value on TLC. What is it, and how do I prevent it? A: If you are running the SNAr reaction in DMF at temperatures exceeding 120°C, DMF can thermally degrade to release dimethylamine. This nucleophile can attack your carboxylic acid (activated under certain conditions) to form a dimethylamide side product. Alternatively, if alcoholic solvents were used in downstream washing, esterification may have occurred. Solution: Saponify the crude mixture with 1M NaOH at 60°C for 2 hours prior to the final acidic workup to hydrolyze these byproducts back to the desired carboxylic acid.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. You can verify the success of each step via visual cues and Thin Layer Chromatography (TLC).

Step 1: Reaction Quench & Primary Precipitation

  • Cool the SNAr reaction mixture (DMF or DMSO) to room temperature.

  • Pour the mixture slowly into 5 volumes of vigorously stirred, ice-cold 0.5 M HCl.

  • In-Process Control: The pH must be < 2. A thick, yellow/brown precipitate will form immediately.

  • Stir for 30 minutes to ensure complete precipitation, then filter under vacuum.

Step 2: Hot Water Trituration (Solvate Breaking)

  • Transfer the crude solid cake to a round-bottom flask containing boiling distilled water (10 mL per gram of crude).

  • Stir vigorously at 80–90°C for 20 minutes.

  • Causality: This step breaks the DMF-product solvate and selectively dissolves unreacted 4-fluorobenzoic acid.

  • Filter the suspension while hot.

Step 3: Recrystallization (Phenol Exclusion)

  • Dissolve the semi-purified, dried cake in a minimum volume of boiling glacial acetic acid (approx. 3–5 mL/g).

  • Allow the solution to cool slowly to room temperature, then chill to 4°C for 4 hours.

  • In-Process Control: The target product will crystallize as off-white needles. The mother liquor will remain intensely yellow, indicating the successful retention of 2-chloro-6-nitrophenol in solution.

  • Filter the crystals and wash with cold heptane to displace the acetic acid.

Step 4: Verification

  • Dry the crystals under high vacuum at 60°C for 12 hours.

  • Self-Validation: Spot the final product and the mother liquor on a TLC plate (Eluent: DCM/MeOH 9:1 with 1% AcOH). The product (Rf ~0.3) should be completely resolved from the yellow phenol (Rf ~0.8) [3].

Part 4: Process Visualization

SNAr_Pathway SM1 2-Chloro-6-nitrophenol (Nucleophile) Base Base (K2CO3) Solvent (DMF, 100°C) SM1->Base SM2 4-Fluorobenzoic acid (Electrophile) SM2->Base Complex Meisenheimer Complex (Intermediate) Base->Complex Product 4-(2-chloro-6-nitrophenoxy) benzoic acid (Target) Complex->Product - KF SideProd Dimethylamide / Ester (Side Product) Complex->SideProd Solvent Degradation

Fig 1: SNAr reaction pathway highlighting the formation of the target diaryl ether and potential side products.

Purif_Workflow Crude Crude Reaction Mixture (Product, Phenol, DMF, Salts) Quench Acidic Quench (0.5 M HCl, 0°C) Crude->Quench Filtration1 Vacuum Filtration Quench->Filtration1 AqueousWaste Aqueous Filtrate (DMF, Salts, KF) Filtration1->AqueousWaste Liquid Cake1 Crude Solid Cake (Product, Phenol, 4-FBA) Filtration1->Cake1 Solid Trituration Hot Water Trituration (80°C) Cake1->Trituration Filtration2 Hot Filtration Trituration->Filtration2 Recryst Recrystallization (Boiling Glacial AcOH) Filtration2->Recryst Solid MotherLiq Mother Liquor (2-Chloro-6-nitrophenol) Recryst->MotherLiq Liquid Pure Pure Product (>99% Purity) Recryst->Pure Crystals

Fig 2: Step-by-step purification workflow demonstrating the exclusion of impurities at each stage.

References

  • Gao, X., et al. "Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate." ACS ES&T Engineering, 2022.[Link]

  • Pou, S., et al. "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones." Organic Process Research & Development, 2021.[Link]

  • Lardy, S. W., et al. "Formal Aniline Synthesis From Phenols Through Deoxygenative N-Centered Radical Substitution." Chemistry - A European Journal, 2019.[Link]

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 4-(2-chloro-6-nitrophenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2-chloro-6-nitrophenoxy)benzoic acid, a molecule of interest in medicinal chemistry. By delving into the theoretical underpinnings of its spectral features, we offer a predictive framework for its analysis. Furthermore, we present a comparative assessment of ¹H NMR against other common analytical techniques, offering a holistic perspective on its role in modern drug discovery.

Predicting the ¹H NMR Spectrum of 4-(2-chloro-6-nitrophenoxy)benzoic acid

The molecule possesses two substituted benzene rings, an ether linkage, a carboxylic acid group, a nitro group, and a chlorine atom. These functional groups exert distinct electronic effects that influence the chemical shifts of the adjacent protons.

Key Structural Features and Their Predicted ¹H NMR Signatures:

  • Benzoic Acid Ring (Ring B): This ring is para-substituted with a carboxylic acid group (-COOH) and an ether linkage (-O-). The ether linkage is an electron-donating group, which will shield the ortho and para protons, causing them to appear at a lower chemical shift (upfield). Conversely, the carboxylic acid group is an electron-withdrawing group, deshielding the ortho protons.[1][2] The protons on this ring are expected to exhibit an AA'BB' system, appearing as two doublets.

  • Nitrophenoxy Ring (Ring A): This ring is substituted with a chlorine atom, a nitro group, and the ether linkage. Both the chloro and nitro groups are strongly electron-withdrawing, leading to a significant downfield shift for the protons on this ring.[1] The substitution pattern will result in three distinct proton signals.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm.[3][4]

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-a, H-a'~8.0 - 8.2Doublet~8-9 (ortho)Protons ortho to the electron-withdrawing carboxylic acid group.[3]
H-b, H-b'~7.0 - 7.2Doublet~8-9 (ortho)Protons ortho to the electron-donating ether oxygen.[1]
H-c~7.8 - 8.0Triplet or Doublet of Doublets~8 (ortho)Influenced by the ortho nitro group and meta chloro group.
H-d~7.4 - 7.6Doublet~8 (ortho)Influenced by the ortho chloro group and para ether linkage.
H-e~7.2 - 7.4Doublet~8 (ortho)Influenced by the ortho ether linkage and meta nitro group.
-COOH~12.0 - 13.0Broad SingletN/AHighly deshielded acidic proton.[4]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a generalized, step-by-step methodology for acquiring the ¹H NMR spectrum of 4-(2-chloro-6-nitrophenoxy)benzoic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.[3]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[5]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity.
  • Set the appropriate acquisition parameters, including:
  • Pulse width (typically a 90° pulse).
  • Acquisition time (e.g., 2-4 seconds).
  • Relaxation delay (e.g., 1-5 seconds).
  • Number of scans (e.g., 8-16, depending on sample concentration).
  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to obtain pure absorption peaks.
  • Reference the spectrum to the TMS signal at 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent with TMS a->b c Transfer to NMR Tube b->c d Insert Sample & Lock c->d e Shim Magnetic Field d->e f Set Acquisition Parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase & Reference Spectrum h->i j Integrate Peaks i->j k Assign Signals j->k

Figure 1. A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.- Confirms the presence of the two distinct aromatic rings. - Identifies the carbonyl carbon of the carboxylic acid. - Provides information on the carbon atoms attached to the heteroatoms (O, Cl, N).- Lower sensitivity than ¹H NMR. - Does not provide information on proton connectivity.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.- Confirms the molecular formula (C₁₃H₈ClNO₅). - Fragmentation can provide clues about the connectivity of the different moieties.- Does not provide detailed information about the isomeric structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.- Confirms the presence of the carboxylic acid O-H (broad) and C=O stretches. - Shows the C-O-C stretch of the ether. - Indicates the N-O stretches of the nitro group and the C-Cl stretch.- Provides limited information on the overall molecular skeleton and connectivity.

Logical Framework for Structural Confirmation

G cluster_0 Spectroscopic Data cluster_1 Structural Elucidation HNMR 1H NMR (Proton Environment & Connectivity) Structure Proposed Structure of 4-(2-chloro-6-nitrophenoxy)benzoic acid HNMR->Structure Confirms proton count and substitution pattern CNMR 13C NMR (Carbon Skeleton) CNMR->Structure Confirms carbon count and types MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure Confirms molecular weight FTIR FTIR (Functional Groups) FTIR->Structure Confirms functional groups

Figure 2. A logical diagram illustrating how complementary spectroscopic data leads to structural confirmation.

Conclusion

The ¹H NMR spectrum of 4-(2-chloro-6-nitrophenoxy)benzoic acid, though not experimentally available in this guide, can be confidently predicted. The analysis reveals a complex interplay of electronic effects from its various substituents, leading to a distinct pattern of signals in the aromatic region and a characteristic downfield signal for the carboxylic acid proton. When used in conjunction with other analytical techniques such as ¹³C NMR, Mass Spectrometry, and FTIR, a complete and unambiguous structural assignment can be achieved. This integrated approach is fundamental to the rigorous characterization of new chemical entities in the field of drug development.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • ResearchGate. Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
  • Google Patents.
  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor.
  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • MIT OpenCourseWare. APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes.
  • ChemicalBook. 2-Chloro-6-nitrobenzoic acid synthesis.
  • ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
  • PMC.
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • University of Wisconsin-Madison.
  • MDPI.
  • PubChem. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320.
  • ChemicalBook. 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum.
  • SpectraBase. 4-Chloro-2-nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts.

Sources

Mechanistic Foundation: The Protoporphyrinogen Oxidase (PPO) Pathway

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, evaluating the biological activity of diphenyl ether (DPE) herbicides requires a deep dive into their molecular interactions, structural nuances, and the resulting physiological cascades. Diphenyl ethers—such as acifluorfen, fomesafen, and oxyfluorfen—are highly potent, light-dependent agrochemicals. Their primary utility lies in broadleaf weed control, but their structural evolution provides a masterclass in target-site selectivity and rational drug design.

This guide provides an objective, data-driven comparison of DPE herbicides, detailing their mechanism of action, comparative biological activities, and the self-validating experimental protocols required to quantify their efficacy.

The definitive molecular target for diphenyl ether herbicides is protoporphyrinogen oxidase (PPO; EC 1.3.3.4) , a critical flavoprotein enzyme embedded in the plastid envelope and mitochondrial inner membrane[1]. PPO catalyzes the oxygen-dependent, six-electron oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a vital precursor for both chlorophyll and heme biosynthesis.

When DPEs competitively inhibit PPO, the substrate (Protogen IX) accumulates and leaks from the plastid into the cytoplasm. Here, it undergoes uncontrolled, non-enzymatic oxidation by plasma membrane-bound peroxidases to form Proto IX. Because Proto IX is highly lipophilic and a potent photosensitizer, its extraplastidic accumulation is catastrophic for the plant. Upon exposure to light and molecular oxygen, Proto IX generates massive amounts of singlet oxygen (


) and other reactive oxygen species (ROS), leading to rapid lipid peroxidation, membrane rupture, and cell death[2].

PPO_Pathway A Protoporphyrinogen IX (Chloroplast/Mitochondria) B Protoporphyrinogen Oxidase (PPO Enzyme) A->B Normal Pathway D Cytoplasmic Accumulation of Protoporphyrinogen IX B->D Pathway Blocked C Diphenyl Ether Herbicides (Acifluorfen, Fomesafen) C->B Competitive Inhibition E Non-enzymatic Oxidation D->E F Protoporphyrin IX (Proto IX) (Potent Photosensitizer) E->F H Singlet Oxygen (1O2) & ROS Generation F->H Interaction G Light + O2 G->H I Lipid Peroxidation & Cell Membrane Rupture H->I

Mechanism of diphenyl ether herbicides: PPO inhibition leading to ROS-induced cell death.

Comparative Biological Activity: DPEs and Alternatives

The herbicidal potency of DPEs is directly correlated with their binding affinity to the PPO active site. However, structural variations among DPEs dictate their cross-species selectivity (e.g., plant vs. mammalian PPO) and their susceptibility to metabolic degradation.

Quantitative Comparison of PPO Inhibitors

The half-maximal inhibitory concentration (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) serves as the benchmark for comparing these compounds. Lower 

values indicate superior binding affinity and enzyme inhibition. The table below synthesizes experimental data comparing classic DPEs against alternative inhibitor classes[3][4].
HerbicideChemical ClassTarget EnzymePlant PPO

(nM)
Mammalian/Human PPO

(nM)
Primary Application / Notes
Acifluorfen-methyl Diphenyl EtherPPO4.0 - 10.0 (Maize/Cucumber)~1,120Highly potent plant PPO inhibitor; low mammalian toxicity.
Fomesafen Diphenyl EtherPPO~10.0 - 50.0110Broadleaf weed control in soybeans; notable mammalian PPO cross-reactivity.
Oxyfluorfen Diphenyl EtherPPO42.6 - 150.0> 1,000Pre/post-emergence; highly lipophilic, longer soil half-life.
Flumioxazin N-phenylphthalimidePPO157.1Not reportedAlternative PPO inhibitor class; rapid degradation profile.
Topramezone PyrazoloneHPPDNot ApplicableNot ApplicableIncluded as an alternative mode of action (bleaching via HPPD).

Analytical Insight: While acifluorfen-methyl demonstrates exquisite selectivity for plant PPO over mammalian PPO (a ~100x safety margin), fomesafen exhibits an unusually high affinity for human PPO (


 = 110 nM)[3]. This structural anomaly in fomesafen highlights the necessity of rigorous cross-species screening during agrochemical development to mitigate off-target toxicity risks.

Self-Validating Experimental Methodologies

To objectively evaluate the biological activity of novel DPE derivatives, researchers must employ robust, self-validating assays. The following protocols are designed to ensure data integrity by isolating the specific enzymatic variable from environmental noise.

Protocol A: In Vitro Fluorometric PPO Inhibition Assay

This assay quantifies the conversion of Protogen IX to Proto IX. Because Protogen IX is highly unstable and prone to auto-oxidation, the experimental design must include strict environmental controls to prevent false positives.

1. Substrate Preparation (The Causality of Instability): Commercial Proto IX cannot be used directly; the reduced form (Protogen IX) must be synthesized fresh.

  • Step: Reduce Proto IX using sodium amalgam in a strictly anaerobic, dark environment under nitrogen gas.

  • Rationale: Light and oxygen will immediately auto-oxidize the substrate back to Proto IX, ruining the baseline fluorescence before the enzyme is even introduced.

2. Enzyme Incubation & Treatment:

  • Step: Isolate intact plastids/mitochondria from target plant tissue (e.g., Zea mays etioplasts).

  • Step: Prepare a reaction mixture containing the enzyme extract, assay buffer (0.1 M Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA), and varying concentrations of the DPE herbicide (e.g.,

    
     to 
    
    
    
    M).
  • Control: Include a "Dark/Boiled Enzyme" control. Why? This self-validates the assay by quantifying the background non-enzymatic auto-oxidation of Protogen IX. This background value is subtracted from all active sample readings.

3. Reaction & Fluorometric Detection:

  • Step: Initiate the reaction by adding the fresh Protogen IX substrate. Incubate at 30°C for 15 minutes in the dark.

  • Step: Terminate the reaction by adding ice-cold methanol containing 1% Triton X-100.

  • Rationale: Methanol denatures the enzyme, stopping the reaction instantly. Triton X-100 solubilizes the highly lipophilic Proto IX, preventing it from adhering to the tube walls and ensuring accurate quantification.

  • Step: Measure fluorescence (Excitation: 410 nm; Emission: 633 nm). Calculate the

    
     via a non-linear regression dose-response curve.
    

PPO_Assay S1 1. Enzyme Extraction (Isolate plastids) S3 3. Incubation (Enzyme + Substrate + DPE) S1->S3 S2 2. Substrate Prep (Anaerobic reduction) S2->S3 S4 4. Reaction Termination (Methanol/Triton X-100) S3->S4 S5 5. Fluorometric Detection (Ex:410nm, Em:633nm) S4->S5 S6 6. IC50 Calculation (Dose-response curve) S5->S6

Self-validating in vitro fluorometric assay workflow for measuring PPO inhibition.

Protocol B: In Vivo Lipid Peroxidation (MDA) Assay

To confirm that in vitro PPO inhibition translates to the intended physiological damage, we measure Malondialdehyde (MDA), a terminal byproduct of lipid peroxidation.

  • Step: Treat leaf discs of the target weed (e.g., Amaranthus retroflexus) with the

    
     concentration of the DPE herbicide.
    
  • Step: Expose the discs to continuous light (

    
    ) for 24 hours. Control: Keep a parallel treated set in complete darkness.
    
  • Rationale: Because DPEs are light-dependent, the dark control must show zero elevated MDA levels. If the dark control shows damage, the compound has off-target, non-photodynamic toxicity.

  • Step: Homogenize tissue in trichloroacetic acid (TCA), react the supernatant with thiobarbituric acid (TBA) at 95°C for 30 minutes, and measure absorbance at 532 nm (subtracting non-specific absorbance at 600 nm).

Resistance Mechanisms and Future Alternatives

Continuous, unscientific application of DPEs like fomesafen has led to the emergence of resistant weed biotypes. Interestingly, resistance to DPEs is rarely due to target-site mutations in the PPO gene. Instead, weeds like Amaranthus retroflexus and Amaranthus palmeri frequently develop non-target-site resistance (NTSR) [5].

This resistance is driven by the metabolic enhancement of Glutathione S-transferases (GSTs) and Cytochrome P450 monooxygenases, which rapidly detoxify the diphenyl ether structure before it can reach the plastid[5].

Strategic Alternatives: To combat this, drug development professionals are exploring substructure splicing and bioisosterism . For example, hybridizing the diphenyl ether moiety with pyrazole structures has yielded novel HPPD/PPO dual-target inhibitors [6]. By simultaneously inhibiting 4-Hydroxyphenylpyruvate dioxygenase (HPPD) and PPO, these novel compounds drastically reduce the probability of weeds developing metabolic resistance, while maintaining excellent crop safety profiles.

References

  • Duke, S. O., Lydon, J., Becerril, J. M., Sherman, T. D., Lehnen, L. P., & Matsumoto, H. (2017). Protoporphyrinogen Oxidase-Inhibiting Herbicides. Weed Science, Cambridge Core. URL:[Link]

  • Matringe, M., Camadro, J. M., Labbe, P., & Scalla, R. (1989). Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides. Biochemical Journal, National Center for Biotechnology Information (PMC). URL:[Link]

  • MDPI. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. URL:[Link]

  • Wang, et al. (2024). The effects of long-term application of fomesafen on weed seedbank and resistance levels of Amaranthus retroflexus L. National Center for Biotechnology Information (PMC). URL:[Link]

  • ACS Publications. (2025). Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors. Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-(2-chloro-6-nitrophenoxy)benzoic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the proper disposal of 4-(2-chloro-6-nitrophenoxy)benzoic acid by synthesizing safety data from structurally analogous chemical compounds. A specific Safety Data Sheet (SDS) for 4-(2-chloro-6-nitrophenoxy)benzoic acid was not publicly available at the time of writing. Therefore, these procedures must be considered a general guideline. All laboratory personnel are required to consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.

Hazard Profile Analysis: A Synthesis of Analogous Compound Data

The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. Given the structure of 4-(2-chloro-6-nitrophenoxy)benzoic acid, we can infer its hazard profile from related halogenated and nitroaromatic compounds. These classes of chemicals are known for their potential toxicity and environmental persistence.[1][2]

The presence of a chlorinated nitroaromatic structure suggests that this compound should be treated as hazardous. Data from similar molecules underscores the need for cautious handling and adherence to stringent disposal protocols.

Table 1: Synthesized Hazard Profile Based on Structurally Similar Compounds

Hazard CategoryAssociated Risks & GHS Hazard Statements (Inferred)Source Compound Examples
Acute Toxicity H302: Harmful if swallowed. May cause significant health issues if ingested.[3][4]4-nitrobenzoic acid[4], Acifluorfen[3]
Skin Irritation H315: Causes skin irritation. Direct contact may lead to redness, itching, or inflammation.[4][5][6]4-nitrobenzoic acid[4], 2-Nitrobenzoic acid[5], 4-Chloro-3-nitrobenzoic acid[6]
Eye Irritation H319: Causes serious eye irritation. Can cause significant, potentially damaging, irritation upon contact.[4][5][6]4-nitrobenzoic acid[4], 2-Nitrobenzoic acid[5], 4-Chloro-3-nitrobenzoic acid[6]
Long-Term Health Effects H341/H351: Suspected of causing genetic defects or cancer. Chronic exposure may pose long-term health risks.[4]4-nitrobenzoic acid[4]
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects. Release into the environment can cause significant harm to ecosystems.[3]Acifluorfen[3]

Core Principles of Disposal: The Scientific Rationale

The disposal strategy for 4-(2-chloro-6-nitrophenoxy)benzoic acid is dictated by its chemical structure, specifically its classification as a halogenated nitroaromatic compound .

  • Mandatory Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[7] The reason is twofold: cost and safety. Halogenated compounds require specialized incineration processes to neutralize the resulting acidic gases (e.g., hydrogen chloride).[8][9] Mixing these wastes contaminates the entire batch, dramatically increasing disposal costs and complicating the treatment process.[7]

  • Prohibition of Land Disposal: The U.S. Environmental Protection Agency (EPA) Land Disposal Restrictions (LDR) program expressly prohibits the landfilling of untreated hazardous wastes, particularly those containing halogenated organic compounds (HOCs).[10][11] These compounds are often poorly soluble in water and can persist in the environment, posing a threat to the integrity of landfill liners and risking groundwater contamination.[12][13]

  • High-Temperature Incineration: The Gold Standard: The recommended and most common method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[14] This process effectively destroys the toxic organic structure, converting it into less harmful substances like carbon dioxide, water, and inorganic acids.[8][14] The incinerators are equipped with advanced air pollution control systems (e.g., scrubbers) to neutralize these acidic gases before release.[14]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe management and disposal of 4-(2-chloro-6-nitrophenoxy)benzoic acid waste from the point of generation to final pickup.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the following:

  • Gloves: Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended.[15]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[5][6]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

Step 2: Waste Collection and Segregation

  • Isolate Halogenated Waste: All waste containing 4-(2-chloro-6-nitrophenoxy)benzoic acid, including contaminated solids (e.g., weighing paper, gloves) and solutions, must be collected in a dedicated waste container.[14]

  • Do Not Mix: Never mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical streams.[7]

Step 3: Container Selection and Labeling

  • Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting screw-top cap.[14] Ensure the container material is compatible with the chemical waste.

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste"[16]

    • The full chemical name: "4-(2-chloro-6-nitrophenoxy)benzoic acid" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 4: Storage and Accumulation

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[14]

  • Designated Area: Store the container in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory director or principal investigator.[16]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to schedule a pickup.[5] Do not attempt to dispose of the waste through a third-party contractor yourself. All hazardous waste must be managed through official institutional channels.

Workflow for Disposal

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-(2-chloro-6-nitrophenoxy)benzoic acid.

G cluster_prep Preparation & Generation cluster_collection Collection & Segregation cluster_storage Storage & Pickup A Waste Generation (e.g., reaction residue, contaminated items) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container: 'HALOGENATED ORGANIC WASTE' + Chemical Name + Hazard Info C->D E Place Waste in Container D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Project Complete? G->H H->G No I Contact Institutional EHS for Waste Pickup H->I Yes J Disposal via Licensed Contractor (High-Temperature Incineration) I->J

Caption: Disposal workflow for 4-(2-chloro-6-nitrophenoxy)benzoic acid.

Decontamination and Spill Procedures

Empty Container Decontamination The original product container must be properly decontaminated before disposal. It is not sufficient to simply throw the empty container in the trash.[15]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected and added to your "Halogenated Organic Waste" container.[16]

  • Deface Label: Completely obliterate, remove, or deface the original manufacturer's label.[16]

  • Dispose of Container: The decontaminated container can now be disposed of according to your institution's policy for clean lab glass or plastic.

Emergency Spill Response In the event of a spill, prioritize safety and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Consult SDS/EHS: Refer to the SDS for similar compounds and your institution's emergency procedures.[4][15]

  • Contain and Absorb: Use an appropriate absorbent material (e.g., vermiculite or chemical spill pads) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container. Label it as hazardous waste with a description of the contents.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

References

  • TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Illinois Pollution Control Board. [Link]

  • Section 729, TITLE 35: ENVIRONMENTAL PROTECTION. Illinois Pollution Control Board. [Link]

  • Substance Information for acifluorfen. European Chemicals Agency (ECHA). [Link]

  • Land Disposal Restrictions: Summary of Requirements. U.S. Environmental Protection Agency (EPA). [Link]

  • Land Disposal Restrictions (LDR) Program Overview. U.S. Department of Energy. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI. [Link]

  • Safety Data Sheet for Benzoic acid. Redox. [Link]

  • Hazardous Substance Fact Sheet for Benzoic Acid. New Jersey Department of Health. [Link]

  • Process for destroying chlorinated aromatic compounds.
  • Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]

  • Degradation of chlorinated nitroaromatic compounds. PubMed. [Link]

  • Chloroaromatic formation in incineration processes. PubMed. [Link]

  • Safety Data Sheet for 4-Chlorobenzoic acid. Carl ROTH. [Link]

  • Recycling & Disposal. European Chlorinated Solvents Association. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Subpart P Regulations Regulatory Relief. PharmWaste Technologies, Inc. [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Resistance Chart. Adinco. [Link]

  • Material Compatibility Chart. M Barnwell Services. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.